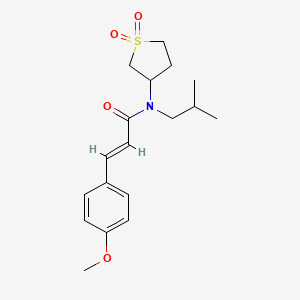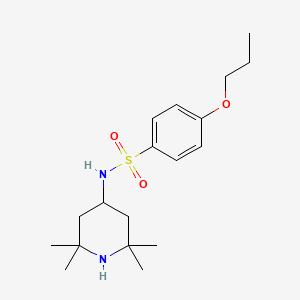![molecular formula C13H18N2O5S B2770090 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1798621-38-1](/img/structure/B2770090.png)
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a furan ring, an isoxazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their diverse biological activities, which include anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Furan derivatives are known to interact with multiple receptors, which could potentially affect a variety of biochemical pathways .
Result of Action
Given the diverse biological activities of furan derivatives, it can be inferred that the compound may have a broad range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the isoxazole ring and the sulfonamide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its unique structural features.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and has been studied for its biological activities.
(E)-3-(Furan-2-yl)acrylohydrazide:
Uniqueness
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both furan and isoxazole rings, along with the sulfonamide group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-9-12(10(2)20-15-9)21(17,18)14-8-13(3,16)7-11-5-4-6-19-11/h4-6,14,16H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDAXTXLBGFAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C)(CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-benzylpiperazin-1-yl)(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2770010.png)
![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)
![5-Iodo-3-(p-tolyl)benzo[c]isoxazole](/img/structure/B2770015.png)
![Methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1-(prop-2-en-1-yl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2770018.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2770019.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)
![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)

![[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2770029.png)
